3-[4-(4-Chlorophenyl)imidazol-1-yl]propanoic acid;hydrochloride
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Overview
Description
3-[4-(4-Chlorophenyl)imidazol-1-yl]propanoic acid;hydrochloride: is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is characterized by the presence of a chlorophenyl group attached to the imidazole ring, which is further connected to a propanoic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(4-Chlorophenyl)imidazol-1-yl]propanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles or other suitable precursors under mild conditions, often using a nickel-catalyzed addition to nitriles.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction, where a suitable chlorophenyl precursor reacts with the imidazole ring.
Attachment of the Propanoic Acid Moiety: The final step involves the attachment of the propanoic acid group to the imidazole ring, which can be achieved through various synthetic routes, including esterification and subsequent hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, oxidized imidazole compounds, and reduced chlorophenyl derivatives .
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.
Material Science: It can be used in the synthesis of functional materials, including polymers and nanomaterials.
Biology:
Enzyme Inhibition: The compound may serve as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: It can interact with proteins, affecting their structure and function.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Antimicrobial Activity: It may exhibit antimicrobial properties, making it useful in developing new antibiotics.
Industry:
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Manufacturing: It can be employed in the production of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-[4-(4-Chlorophenyl)imidazol-1-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. The chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function. The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
3-(1H-Imidazol-4-yl)propanoic acid: This compound lacks the chlorophenyl group, making it less hydrophobic and potentially less potent in certain applications.
4-(1H-Imidazol-1-yl)butanoic acid: This compound has a longer carbon chain, which may affect its binding properties and solubility.
Uniqueness: The presence of the chlorophenyl group in 3-[4-(4-Chlorophenyl)imidazol-1-yl]propanoic acid enhances its hydrophobicity and binding affinity to certain targets, making it more effective in specific applications compared to its analogs .
Properties
IUPAC Name |
3-[4-(4-chlorophenyl)imidazol-1-yl]propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2.ClH/c13-10-3-1-9(2-4-10)11-7-15(8-14-11)6-5-12(16)17;/h1-4,7-8H,5-6H2,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGLGOPCHSVYIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(C=N2)CCC(=O)O)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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